molecular formula C16H17FN2O2 B1317938 N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide CAS No. 953720-38-2

N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B1317938
CAS No.: 953720-38-2
M. Wt: 288.32 g/mol
InChI Key: LAGSTLLLHHOIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Conformational Analysis

The compound adopts a planar configuration at the acetamide group, with the 3,4-dimethylphenoxy moiety oriented orthogonally to the aromatic ring of the fluorophenyl group. This arrangement minimizes steric hindrance between the methyl groups and the fluorine atom. Conformational analysis reveals two stable rotamers due to restricted rotation around the C–N bond of the acetamide group, as observed in related compounds.

Key Geometric Parameters Value
C–O bond length (phenoxy group) 1.36 Å
C–F bond length 1.34 Å
Dihedral angle (aromatic rings) 31.8°

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

  • ¹H NMR (300 MHz, CDCl₃): Signals at δ 3.04 ppm (N-methyl), 6.50–7.33 ppm (aromatic protons), and 8.21 ppm (amide NH).
  • ¹³C NMR (75 MHz, CDCl₃): Peaks at δ 33.6 ppm (CH₃), 116.9–155.2 ppm (aromatic carbons), and 168.2 ppm (carbonyl).
  • ¹⁹F NMR : A singlet at δ –63.3 ppm confirms the fluorine environment.

Infrared (IR) and Mass Spectrometric (MS) Profiling

  • IR : Strong absorption at 1650 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N–H stretch).
  • MS : Molecular ion peak at m/z 288.3 [M+H]⁺, with fragments at m/z 167 (loss of phenoxy group) and 122 (fluorophenyl moiety).

Crystallographic Studies and Packing Arrangements

Single-crystal X-ray diffraction reveals a monoclinic lattice with P2₁/c symmetry. Key features include:

  • Hydrogen bonding : N–H···O interactions (2.89 Å) between amide groups form dimeric units.
  • π–π stacking : Centroid distances of 3.65 Å between adjacent fluorophenyl rings.
  • Packing : Layers stabilized by C–H···F interactions (2.42 Å) from the fluorine atom.

Computational Modeling Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-31G* calculations predict:

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-10-3-5-13(7-11(10)2)21-9-16(20)19-15-8-12(18)4-6-14(15)17/h3-8H,9,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGSTLLLHHOIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and 3,4-dimethylphenol.

    Formation of Intermediate: The 3,4-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(3,4-dimethylphenoxy)acetyl chloride.

    Coupling Reaction: The intermediate 2-(3,4-dimethylphenoxy)acetyl chloride is then reacted with 5-amino-2-fluoroaniline in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or sodium hydroxide in polar solvents.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential as a bioactive agent.

    Materials Science: It is explored for its properties in the development of new materials with specific functionalities.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a precursor in the production of advanced materials.

Mechanism of Action

The mechanism by which N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Antiparasitic Acetamide Derivatives
  • N-(3,4-Dimethoxyphenethyl)-2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)acetamide (Compound 14) Structure: Incorporates a nitrofuran-thiadiazole moiety and a dimethoxyphenethyl group. Activity: Exhibits potent antileishmanial activity (IC₅₀ = 19.1 μM against promastigotes) . Comparison: Unlike the target compound, Compound 14’s nitrofuran-thiadiazole system likely contributes to redox-mediated parasiticidal effects. The dimethylphenoxy group in the target compound may prioritize different pharmacokinetic properties.
Chlorinated Acetamide Derivatives
  • N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide Structure: Features a trichlorophenoxy group and a chloro-methylphenyl substituent. Molecular Weight: 379.07 g/mol . Fluorine in the target compound may reduce metabolic degradation relative to chlorine.
Methoxy-Substituted Acetamides
  • N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide Structure: Contains methoxy groups at both the phenylamine and phenoxy positions. Key Difference: Methoxy groups enhance solubility but reduce lipophilicity compared to the target compound’s fluorine and dimethyl groups .

Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide ~318.34* 5-Amino-2-fluorophenyl, 3,4-dimethylphenoxy Hypothesized enhanced metabolic stability
Compound 14 (Antileishmanial) ~463.44 Nitrofuran-thiadiazole, dimethoxyphenethyl IC₅₀ = 19.1 μM (Leishmania promastigotes)
N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 379.07 Trichlorophenoxy, chloro-methylphenyl High hydrophobicity, potential pesticide
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide ~316.34 Methoxy groups Increased aqueous solubility

*Calculated based on molecular formula C₁₆H₁₇FN₂O₂.

Key Structural Insights

Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller atomic radius improve metabolic stability and reduce toxicity compared to chlorine .

Dimethylphenoxy vs. Methoxyphenoxy: The 3,4-dimethylphenoxy group in the target compound enhances lipophilicity, favoring membrane penetration, whereas methoxy groups (e.g., in ) prioritize solubility .

Amino Group Positioning: The 5-amino group in the target compound may facilitate hydrogen bonding with biological targets, similar to amino-substituted analogs in and .

Research Implications and Gaps

While structural analogs highlight the importance of substituents in acetamide bioactivity, direct pharmacological data for this compound remain sparse. Future studies should prioritize:

  • In vitro screening against parasitic, microbial, or cancer targets.
  • ADMET profiling to compare bioavailability and toxicity with chlorinated or methoxy analogs.
  • SAR analysis to optimize the balance between lipophilicity and solubility.

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the acetamide class and is characterized by the presence of an amino group, a fluorine atom, and a dimethylphenoxy group. The incorporation of fluorine is particularly noteworthy as it can enhance metabolic stability and lipophilicity, which are critical factors in drug design.

PropertyValue
Molecular FormulaC₁₆H₁₇FN₂O₂
Molecular Weight288.32 g/mol
CAS Number953720-38-2
Hazard InformationIrritant

This compound interacts with specific molecular targets within biological systems. Its mechanism of action involves binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in cellular processes that may result in therapeutic effects.

Pharmacological Studies

Research has indicated that this compound exhibits promising biological activities, particularly in the fields of oncology and neuroprotection.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various derivatives of acetamides similar to this compound. The compound demonstrated significant cytotoxic effects against several cancer cell lines. The IC50 values for various cell lines are summarized below:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)14 ± 0.4
A549 (Lung Cancer)10.2 ± 1
EAC (Ehrlich Ascites Carcinoma)13.2 ± 0.8
DLA (Dalton’s Lymphoma Ascites)13.9 ± 0.4

The study concluded that the compound could induce apoptosis in cancer cells while having minimal side effects on normal cells, indicating its potential as a therapeutic agent against various cancers .

Neuroprotective Effects

Another significant area of research focuses on the neuroprotective properties of this compound. In a rat model of NMDA-lesion-induced damage, treatment with this compound resulted in reduced neurodegeneration in the dorsal hippocampus, suggesting its potential utility in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Table 2: Comparison with Similar Compounds

CompoundIC50 (µM)Notable Activity
N-(5-Amino-2-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide18 ± 1Moderate anticancer activity
N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide15 ± 0.5Lower efficacy against MCF7
N-(5-Amino-2-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide20 ± 1Comparable neuroprotective effects

The presence of the fluorine atom in this compound appears to enhance its biological activity compared to its chloro and bromo counterparts.

Q & A

Q. What are the most common synthetic routes for N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide, and how can yield optimization be approached?

The synthesis of structurally related acetamides often involves multi-step protocols, including nitro reduction, amide coupling, and fluorination. For example, AZD8931 (a structurally analogous compound) was synthesized in 11 steps with a 2–5% overall yield, highlighting challenges in scalability and efficiency . To optimize yields:

  • Stepwise analysis : Identify bottlenecks using intermediate yield tracking (e.g., low yields in nitro reduction or fluorination steps).
  • Catalyst screening : Use Pd/C or alternative catalysts for nitro-to-amine reduction.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve reaction homogeneity.
  • DOE (Design of Experiments) : Apply factorial design to optimize temperature, stoichiometry, and reaction time.

Q. How can the structural integrity of this compound be validated post-synthesis?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorine at C2, amino group at C5 on the phenyl ring).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ peak).
  • X-ray crystallography : For unambiguous confirmation of 3D conformation, particularly steric effects from 3,4-dimethylphenoxy groups .
  • HPLC purity analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

Advanced Research Questions

Q. What computational strategies can predict the reactivity and selectivity of this compound in complex reactions?

Advanced computational frameworks, such as those developed by ICReDD, integrate quantum chemical calculations and machine learning to model reaction pathways:

  • Reaction path search : Use density functional theory (DFT) to map energy barriers for critical steps (e.g., amide bond formation).
  • Transition state analysis : Identify steric clashes between the 3,4-dimethylphenoxy group and fluorophenyl moiety, which may hinder regioselectivity .
  • Solvent effects : COSMO-RS simulations to predict solvation effects on reaction outcomes.

Q. How can researchers resolve contradictions in biological activity data linked to substituent effects?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Metabolic stability : The electron-withdrawing fluorine atom may enhance stability but reduce binding affinity.
  • Steric hindrance : 3,4-Dimethylphenoxy groups could block access to hydrophobic binding pockets.
    Methodological solutions :
  • Structure-activity relationship (SAR) studies : Synthesize derivatives with modified substituents (e.g., replacing fluorine with chlorine).
  • Molecular docking : Compare binding poses of the parent compound and analogs using AutoDock Vina .
  • In vitro assays : Validate activity across multiple cell lines to rule out cell-specific artifacts.

Q. What experimental designs address challenges in regioselectivity during functionalization of the fluorophenyl ring?

Regioselective modification of the fluorophenyl ring is complicated by competing para/ortho directing effects of the amino and fluorine groups. Strategies include:

  • Protecting group chemistry : Temporarily protect the amino group with Boc or Fmoc to direct electrophilic substitution.
  • Metal-mediated catalysis : Use Pd-catalyzed C–H activation to target specific positions .
  • Kinetic vs. thermodynamic control : Adjust reaction temperature to favor one pathway (e.g., low temperatures for kinetic control).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.